Chemical structure and properties of Methyl 3-amino-2-methoxypropanoate
Chemical structure and properties of Methyl 3-amino-2-methoxypropanoate
Executive Summary
Methyl 3-amino-2-methoxypropanoate is a specialized
This unique architecture confers two critical properties:
-
Proteolytic Stability: The
-backbone renders peptides derived from this unit highly resistant to standard proteases, extending in vivo half-life. -
Conformational Bias: The
-methoxy group exerts a stereoelectronic influence (gauche effect) that rigidifies the backbone, making it an excellent scaffold for constructing foldamers and secondary structure mimetics.
This guide details the chemical identity, synthesis, reactivity, and application of this building block, designed for researchers requiring high-purity integration into synthetic workflows.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Identification Data
| Parameter | Details |
| Chemical Name | Methyl 3-amino-2-methoxypropanoate |
| Synonyms | |
| CAS Number (Racemic) | 944154-51-2 |
| CAS Number ((2S)-Isomer) | 760912-93-4 |
| CAS Number (HCl Salt) | 1803585-13-8 |
| Molecular Formula | |
| Molecular Weight | 133.15 g/mol (Free Base) |
| SMILES | COCC(C(=O)OC)N |
| InChIKey | WSLCYSBHFJXVBA-UHFFFAOYSA-N |
Physicochemical Properties
Note: Experimental values for this specific derivative are sparse; data below represents consensus predicted values calibrated against analogous
| Property | Value / Range | Note |
| Physical State | Colorless to pale yellow oil | Free base form |
| Boiling Point | 165°C – 175°C | At 760 mmHg (Predicted) |
| Density | 1.05 ± 0.05 g/cm³ | At 20°C |
| pKa (Amine) | 9.2 – 9.6 | Conjugate acid |
| Solubility | High in MeOH, DCM, DMSO; Moderate in Water | Lipophilic ester mask |
| Stability | Hygroscopic (HCl salt); Ester sensitive to base | Store under inert gas |
Structural Analysis & Stereochemistry
The molecule is an isoserine derivative . The positioning of the amino group at C3 and the methoxy group at C2 creates a vicinal donor-acceptor system.
-
Stereoelectronic Effects: The C2-methoxy group prefers a gauche orientation relative to the C3-amino group due to
orbital interactions. This pre-organizes the molecule, reducing the entropic penalty during ligand-receptor binding. -
Chirality: The C2 position is a stereocenter. In drug development, the (2S)-isomer (derived from L-isoserine or L-serine homologs) is typically preferred to match the stereochemical environment of biological targets.
Synthetic Routes & Manufacturing
Synthesis of Methyl 3-amino-2-methoxypropanoate requires careful regiocontrol to distinguish it from its isomer, serine (2-amino-3-hydroxy). The most robust route utilizes Isoserine as the starting material.
Primary Synthetic Pathway (Stereoselective)
This protocol ensures retention of chirality at the C2 position.
Protocol Overview:
-
Protection:
-protection of Isoserine (e.g., Boc-Isoserine). -
Alkylation:
-methylation of the -hydroxyl group. -
Esterification: Conversion of the carboxylic acid to the methyl ester.
-
Deprotection: Removal of the
-protecting group to yield the target.
Caption: Stereoselective synthesis workflow starting from Isoserine, utilizing Boc-protection strategy.
Detailed Experimental Protocol (Representative)
Based on standard protocols for beta-amino acid functionalization.
Step 1: Preparation of N-Boc-Isoserine
Dissolve (S)-Isoserine (10 mmol) in 1:1 Dioxane/Water (50 mL). Add NaOH (11 mmol) followed by
Step 2: O-Methylation
Dissolve N-Boc-Isoserine (5 mmol) in dry DMF (20 mL). Cool to 0°C. Add
Step 3: Global Deprotection & Ester Formation Dissolve the intermediate in dry Methanol (30 mL). Add Acetyl Chloride (15 mmol) dropwise at 0°C (generates anhydrous HCl in situ). Reflux for 2h. Evaporate solvent to yield Methyl 3-amino-2-methoxypropanoate hydrochloride as a white hygroscopic solid.
Reactivity & Synthetic Utility[3]
Reactivity Profile
This molecule possesses two orthogonal reactive sites:
-
Nucleophilic Primary Amine: Ready for acylation, reductive amination, or sulfonylation.
-
Electrophilic Methyl Ester: Susceptible to hydrolysis (to acid) or aminolysis (to amide).
Critical Precaution: Under basic conditions, the free base can undergo intramolecular cyclization to form a
Caption: Divergent reactivity pathways. Solid lines denote synthetic utility; dashed line indicates potential instability.
Applications in Drug Discovery
Peptidomimetics & Foldamers
The incorporation of Methyl 3-amino-2-methoxypropanoate into peptide backbones creates "hybrid peptides" (
-
Protease Resistance: The
-amino linkage is not recognized by standard proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly increasing the metabolic stability of the drug candidate. -
Secondary Structure: The
-methoxy group favors specific torsion angles, promoting the formation of stable helices (e.g., 14-helix) which are crucial for disrupting protein-protein interactions (PPIs).
Antibody-Drug Conjugates (ADCs)
Beta-amino acids are increasingly used as non-cleavable linkers in ADCs. The stability of the amide bond formed by this molecule ensures the cytotoxic payload is not prematurely released in plasma.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[2] The free base is an amine and may cause chemical burns if concentrated.
-
Storage: Store as the HCl salt at 2-8°C under Argon. The free base oxidizes and absorbs
from air (carbamate formation). -
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55285124, (R)-Methyl 2-amino-3-methoxypropanoate. (Note: Isomer reference for structural comparison). Retrieved from [Link]
